Fenoprofen monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

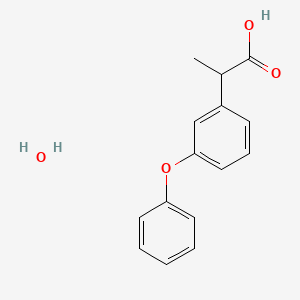

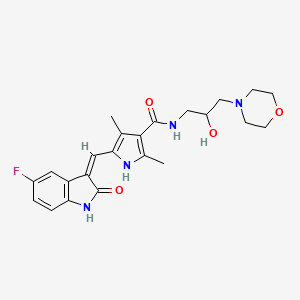

Fenoprofen monohydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . It is a propionic acid derivative, structurally related to other NSAIDs such as ibuprofen and naproxen . This compound works by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoprofen monohydrate can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacetic acid. This intermediate is then converted to fenoprofen through a series of reactions including esterification and hydrolysis .

Industrial Production Methods

In industrial settings, this compound is typically produced using high-throughput methods that optimize yield and purity. Techniques such as solvent evaporation and crystallization are employed to obtain the final product in its monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Fenoprofen monohydrate undergoes several types of chemical reactions, including:

Oxidation: Fenoprofen can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert fenoprofen to its corresponding alcohol.

Substitution: Substitution reactions can occur at the phenyl ring, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, which are the primary urinary metabolites .

Scientific Research Applications

Fenoprofen monohydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of drug metabolism and pharmacokinetics.

Biology: Researchers study its effects on cellular processes and its interactions with biological molecules.

Medicine: Fenoprofen is investigated for its potential in treating various inflammatory conditions and its mechanism of action.

Industry: It is used in the development of new drug formulations and delivery systems

Mechanism of Action

Fenoprofen monohydrate exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The reduction in prostaglandin levels results in the alleviation of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis .

Comparison with Similar Compounds

Similar Compounds

Fenoprofen monohydrate is similar to other NSAIDs such as:

- Ibuprofen

- Naproxen

- Ketoprofen

- Flurbiprofen

Uniqueness

What sets this compound apart from these compounds is its specific pharmacokinetic profile and its relatively lower incidence of gastrointestinal side effects compared to aspirin . Additionally, fenoprofen has been shown to have a unique stereoselective bioconversion, where the ®-enantiomer is converted to the active (S)-enantiomer .

This compound continues to be a valuable compound in both clinical and research settings due to its efficacy and relatively favorable safety profile.

Properties

CAS No. |

1794827-48-7 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)propanoic acid;hydrate |

InChI |

InChI=1S/C15H14O3.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);1H2 |

InChI Key |

ARCKLGNSWQIPLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)

![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752372.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752395.png)

![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752407.png)

![7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752411.png)

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B10752420.png)

![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)